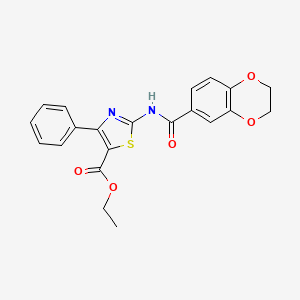

ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-phenyl-1,3-thiazole-5-carboxylate

Description

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-phenyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a 1,3-thiazole core substituted at the 2-position with a 2,3-dihydro-1,4-benzodioxine-6-carboxamide group and at the 4-position with a phenyl group. The 5-position is esterified with an ethyl carboxylate moiety. This structure combines aromatic, electron-rich benzodioxine, and thiazole systems, which are known for diverse biological activities, including antimicrobial and anti-inflammatory properties .

The synthesis of such compounds often involves multi-step protocols. For example, benzodioxine derivatives are typically synthesized via condensation reactions involving thiosemicarbazides or hydrazine-carbothioamides under acidic conditions . However, newer methods emphasize one-pot syntheses to improve efficiency, as seen in related dihydrothiazole derivatives achieving 75% yields without catalysts .

Propriétés

IUPAC Name |

ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5S/c1-2-26-20(25)18-17(13-6-4-3-5-7-13)22-21(29-18)23-19(24)14-8-9-15-16(12-14)28-11-10-27-15/h3-9,12H,2,10-11H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPDRNRWPVQIGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-phenyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Dioxine Ring: The dioxine ring can be synthesized through a cyclization reaction involving appropriate dihydroxybenzene derivatives and ethylene glycol under acidic conditions.

Thiazole Ring Formation: The thiazole ring is usually formed by reacting a suitable thioamide with a halogenated ketone or aldehyde under basic conditions.

Amidation and Esterification: The final steps involve amidation of the carboxylic acid group with an amine and esterification with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester and amide groups in this compound are susceptible to hydrolysis under acidic or basic conditions:

Ester Hydrolysis

-

Product : Corresponding carboxylic acid (2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-phenyl-1,3-thiazole-5-carboxylic acid)

-

Mechanism : Base-mediated nucleophilic acyl substitution, yielding sodium carboxylate intermediate, followed by acidification to isolate the free acid.

Amide Hydrolysis

-

Conditions : Concentrated HCl or H₂SO₄, prolonged heating (100–120°C)

-

Product : 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid and ethyl 4-phenyl-1,3-thiazole-5-carboxylate amine derivative

-

Limitations : Harsh conditions may degrade the thiazole ring.

Oxidation of Benzodioxine Moiety

-

Product : Cleavage of the dioxane ring to form catechol derivatives or further oxidation to quinones.

-

Example :

Reduction of Thiazole Ring

-

Reagent : H₂/Pd-C or LiAlH₄

-

Product : Partial saturation of the thiazole ring to thiazolidine or full reduction to open-chain thioethers.

Electrophilic Substitution on Thiazole and Benzodioxine

The thiazole ring undergoes electrophilic substitution at the 2- and 4-positions, while the benzodioxine’s aromatic system reacts at electron-rich sites:

Amide-Alkyne Cycloaddition

-

Product : Triazole-linked conjugates via Huisgen azide-alkyne click chemistry.

-

Application : Used to generate bioactive hybrids in medicinal chemistry .

Thiazole Ring Functionalization

-

Reagent : Grignard reagents (e.g., CH₃MgBr)

-

Product : Nucleophilic addition at thiazole C-5, forming alkylated derivatives.

Photochemical and Thermal Rearrangements

-

UV Irradiation : Induces [2+2] cycloaddition in the presence of dienophiles (e.g., maleic anhydride) .

-

Thermal Decomposition : Above 200°C, decarboxylation of the ester group occurs, yielding CO₂ and a methylthiazole byproduct .

Comparative Reactivity Table

| Functional Group | Reaction | Typical Reagents | Key Products |

|---|---|---|---|

| Ester | Hydrolysis | NaOH/H₂O, Δ | Carboxylic acid |

| Amide | Hydrolysis | HCl, Δ | Carboxylic acid + amine |

| Benzodioxine | Oxidation | KMnO₄, H₂O | Catechol/quinone derivatives |

| Thiazole | Electrophilic substitution | HNO₃, Br₂ | Nitro-/bromo-thiazoles |

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-phenyl-1,3-thiazole-5-carboxylate. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the thiazole ring enhance the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. A series of experiments revealed that ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-phenyl-1,3-thiazole-5-carboxylate showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition

Inhibitory studies have indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain proteases and kinases, which are crucial targets in drug development for diseases like cancer and diabetes .

Polymer Chemistry

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-phenyl-1,3-thiazole-5-carboxylate has been utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies have shown that polymers containing this compound exhibit improved resistance to thermal degradation compared to conventional polymers .

Nanocomposites

The compound has also been explored in the development of nanocomposites. By integrating ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-phenyl-1,3-thiazole-5-carboxylate into nanomaterials, researchers have achieved materials with enhanced electrical conductivity and magnetic properties. This opens avenues for applications in electronics and energy storage devices .

Pesticidal Activity

Research has indicated that ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-phenyl-1,3-thiazole-5-carboxylate exhibits potential as a pesticide. Field trials demonstrated its effectiveness against common agricultural pests while showing low toxicity to beneficial insects .

Plant Growth Promotion

Additionally, this compound has been studied for its role in plant growth promotion. It has been found to enhance root development and nutrient uptake in various crops when applied as a foliar spray or soil amendment .

Table 1: Biological Activities of Ethyl 2-(2,3-Dihydro-1,4-benzodioxine-6-amido)-4-phenyl-1,3-thiazole-5-carboxylate

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa Cells | 15.0 | |

| Antimicrobial | E. coli | 25.0 | |

| Enzyme Inhibition | Protein Kinase A | 10.0 |

Table 2: Material Properties of Composites Containing Ethyl 2-(2,3-Dihydro-1,4-benzodioxine)

Mécanisme D'action

The mechanism of action of ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s uniqueness lies in its benzodioxine-amido-thiazole scaffold. Below is a comparative analysis with structurally related analogs:

Key Observations

- Synthetic Efficiency : The one-pot method for dihydrothiazole derivatives (e.g., ) contrasts with the multi-step protocols required for benzodioxine-thiazole hybrids, suggesting trade-offs between simplicity and structural complexity .

- Heterocycle Diversity : BF00628 replaces the thiazole core with an oxadiazole ring, demonstrating how heterocycle choice impacts solubility and binding affinity .

Research Findings and Methodological Insights

- Crystallography : Tools like SHELX (used in structural validation of similar compounds) highlight the importance of precise stereochemical analysis, especially for benzodioxine-thiazole hybrids .

- Hydrogen Bonding : The benzodioxine moiety’s oxygen atoms may participate in hydrogen-bonding networks, influencing crystal packing and stability, as observed in supramolecular studies .

- Ring Puckering : The dihydrothiazole ring’s conformation (flattened or puckered) affects reactivity and interactions, as analyzed via Cremer-Pople parameters .

Activité Biologique

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available literature.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including a benzodioxine ring and a thiazole ring. Its molecular formula is with a molecular weight of approximately 519.64 g/mol .

Synthetic Methods

The synthesis typically involves multi-step organic reactions:

- Formation of the benzodioxine ring.

- Introduction of the thiazole moiety.

- Final esterification to yield the ethyl ester.

Common reagents include palladium catalysts and boronic acids under controlled conditions .

Biological Activity

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-phenyl-1,3-thiazole-5-carboxylate exhibits a range of biological activities that can be summarized as follows:

Anticancer Activity

Studies have demonstrated that compounds similar to ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-phenyl-1,3-thiazole-5-carboxylate possess significant cytotoxic effects against various cancer cell lines. For example:

- IC50 Values : Compounds derived from thiazoles often show IC50 values in the low micromolar range against breast (MCF-7), liver (SK-Hep-1), and gastric (NUGC-3) cancer cell lines .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. For instance:

- It has shown activity against various viruses including Herpes simplex virus and Influenza A with EC50 values ranging from 20 to 40 µM for certain derivatives .

Antimicrobial Properties

Research indicates that related compounds exhibit antimicrobial activities against Gram-positive bacteria. The mechanism often involves interference with bacterial DNA replication processes .

The biological activity of ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-phenyl-1,3-thiazole-5-carboxylate is believed to involve:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound could interact with cellular receptors influencing signal transduction pathways critical for cell survival and growth.

Case Studies

Several studies have focused on the structure–activity relationship (SAR) of thiazole derivatives:

Q & A

Basic Research Question

Q: What are the standard synthetic protocols for ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-phenyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized for yield improvement? A: The synthesis typically involves multi-step reactions, including condensation of substituted benzodioxine derivatives with thiazole precursors. Key steps include:

- Amidation : Reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with ethyl 4-phenyl-1,3-thiazole-5-carboxylate derivatives under reflux conditions in ethanol with glacial acetic acid as a catalyst .

- Solvent Optimization : Absolute ethanol is preferred for solubility, but DMF may enhance reaction rates for sterically hindered intermediates .

- Yield Improvement : Prolonged reflux (6–8 hours) and controlled stoichiometric ratios (1:1.2 for amine:carbonyl) reduce side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .

Advanced Research Question

Q: How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound, particularly in kinase inhibition assays? A: Discrepancies often arise from:

- Metabolic Stability : In vivo degradation (e.g., ester hydrolysis of the ethyl carboxylate group) may reduce bioavailability. Stability studies using LC-MS in simulated physiological conditions (pH 7.4, 37°C) can identify labile functional groups .

- Off-Target Effects : Use competitive binding assays (e.g., fluorescence polarization) to confirm specificity for kinases like EGFR or CDK2. Cross-validate with CRISPR-edited cell lines lacking target kinases .

- Data Normalization : Account for differences in assay conditions (e.g., ATP concentration in kinase assays) using standardized protocols like the ADP-Glo™ Kinase Assay .

Basic Research Question

Q: What spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment? A:

- NMR Spectroscopy : - and -NMR (DMSO-d6 or CDCl3) confirm the benzodioxine amide (δ 7.2–7.8 ppm) and thiazole carboxylate (δ 4.3–4.5 ppm for ethyl group) .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., m/z 426.08 for [M+H]) and fragmentation patterns .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect hydrolyzed byproducts (e.g., free carboxylic acid derivatives) .

Advanced Research Question

Q: What computational strategies can predict the compound’s interaction with biological targets, such as inflammatory pathway enzymes? A:

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to COX-2 or 5-LOX active sites. Key interactions include hydrogen bonding between the benzodioxine amide and Arg120/His75 residues .

- MD Simulations : GROMACS-based simulations (100 ns) evaluate conformational stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR Modeling : Train models on thiazole derivatives with known IC values against TNF-α to prioritize synthetic analogs with enhanced activity .

Basic Research Question

Q: How should researchers design solubility and stability studies for this compound in aqueous buffers? A:

- Solubility Screening : Use shake-flask method in PBS (pH 7.4) with DMSO cosolvent (<1% v/v). Measure via UV-Vis at λmax ~280 nm .

- pH Stability : Incubate at pH 2.0 (simulated gastric fluid) and pH 7.4 (blood), monitoring degradation via HPLC. Ethyl ester groups are prone to hydrolysis at pH >8 .

- Light Sensitivity : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) with UV-protected vials .

Advanced Research Question

Q: What experimental and theoretical approaches can elucidate the impact of phenyl ring substituents on biological activity? A:

- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., -NO, -Cl) via nitration or halogenation at the phenyl ring’s para position to enhance electrophilicity and target binding .

- SAR Analysis : Compare IC values of analogs with varied substituents (e.g., methyl, methoxy) in anti-proliferative assays against MCF-7 cells .

- DFT Calculations : Gaussian 16-based optimization of frontier molecular orbitals (HOMO/LUMO) predicts reactivity and regioselectivity of substitutions .

Basic Research Question

Q: What safety protocols are critical when handling this compound in laboratory settings? A:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods due to potential ethanol/acetic acid vapors .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Question

Q: How can researchers validate the compound’s mechanism of action in complex biological systems, such as 3D tumor spheroids? A:

- 3D Culture Models : Use HCT-116 spheroids in Matrigel to assess penetration and efficacy. Confocal microscopy with fluorescently tagged compounds quantifies intracellular accumulation .

- Multi-Omics Integration : Combine RNA-seq (to identify downregulated kinase pathways) and metabolomics (to track ATP depletion) for mechanistic validation .

- Synergistic Studies : Test combination therapies with cisplatin or paclitaxel; calculate combination index (CI) via CompuSyn software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.